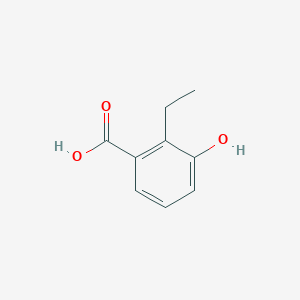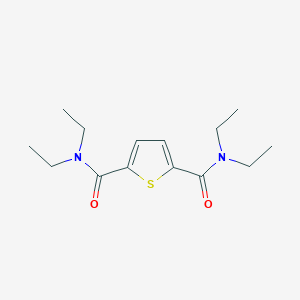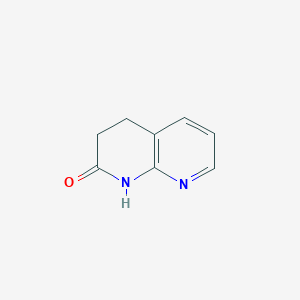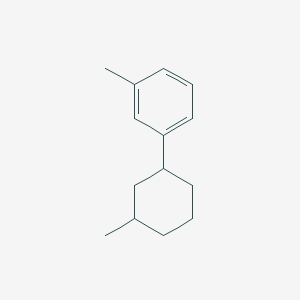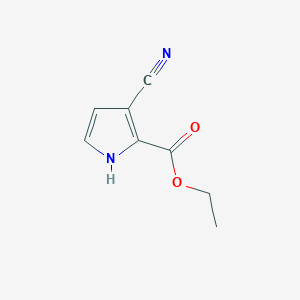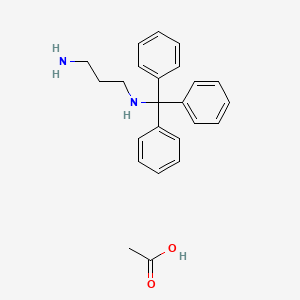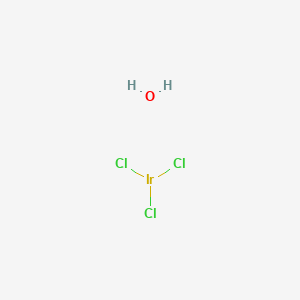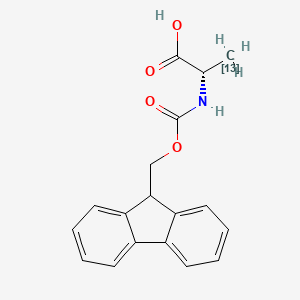
Fmoc-Ala-OH(3-13C)
描述
Fmoc-Ala-OH (3-13C) is a Fmoc-protected alanine derivative . It is potentially useful for proteomics studies and solid-phase peptide synthesis techniques .
Synthesis Analysis
The synthesis of Fmoc-Ala-OH involves a reaction mixture that is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give the final product .Molecular Structure Analysis
The linear formula of Fmoc-Ala-OH (3-13C) is 13CH3CH (NH-Fmoc)CO2H . The molecular weight is 312.32 .Chemical Reactions Analysis
The reaction mixture used in the synthesis of Fmoc-Ala-OH is cooled and acidified with 10% HCl . This results in a white solid, which is then filtered and washed with water several times, and dried to give the final product .Physical And Chemical Properties Analysis
Fmoc-Ala-OH (3-13C) appears as a white to light yellow crystal powder . It has a molecular weight of 312.32 .科学研究应用
Peptide Synthesis
“Fmoc-Ala-OH (3-13C)” is commonly used in peptide synthesis . The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group for the amino group, which can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Protein Structure Determination
The incorporation of “Fmoc-Ala-OH (3-13C)” into peptides and proteins can facilitate protein structure determination . The 13C label allows for detailed NMR studies, providing valuable information about the structure and dynamics of the protein.
Metabolic Studies
“Fmoc-Ala-OH (3-13C)” can be used in metabolic studies . The 13C label can be traced in metabolic pathways, providing insights into the metabolism of alanine and related compounds.
Drug Development
In drug development, “Fmoc-Ala-OH (3-13C)” can be used to synthesize peptide-based drugs . The Fmoc protection allows for the specific and controlled addition of alanine to the peptide drug.
Isotope Labeling
“Fmoc-Ala-OH (3-13C)” is used in isotope labeling studies . The 13C label can be used to trace the compound in various processes, providing detailed information about the behavior of the compound.
Biochemical Research
In biochemical research, “Fmoc-Ala-OH (3-13C)” can be used to study protein-protein interactions . The 13C label can provide detailed information about the interaction interface, helping to elucidate the mechanism of the interaction.
作用机制
Target of Action
Fmoc-Ala-OH (3-13C) is primarily used in the field of peptide synthesis . Its main target is the N-terminal amino group of a peptide chain . The compound acts as a protecting group for this amino group, preventing unwanted side reactions during the peptide assembly process .
Mode of Action
The mode of action of Fmoc-Ala-OH (3-13C) involves the temporary masking of the N-terminal amino group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), introducing the Fmoc group . This process facilitates the stepwise elongation of peptide chains .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Ala-OH (3-13C) is the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound aids in the stepwise assembly of amino acids to form a peptide chain . The Fmoc group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
It’s important to note that the compound is sensitive to base, which is used to remove the fmoc group during peptide synthesis .
Result of Action
The result of Fmoc-Ala-OH (3-13C)'s action is the successful and selective assembly of peptide chains . By protecting the N-terminal amino group, the compound allows for the stepwise addition of amino acids in the desired sequence .
Action Environment
The action of Fmoc-Ala-OH (3-13C) is influenced by the conditions of the peptide synthesis process . For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound should be stored under nitrogen, away from moisture, and at a temperature of 2-8°C to maintain its stability .
安全和危害
未来方向
Fmoc-Ala-OH (3-13C) is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It is expected to continue playing a significant role in these areas in the future .
Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of Fmoc-Ala-OH (3-13C) .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-XEHHCZBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583960 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-OH (3-13C) | |
CAS RN |
201489-21-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



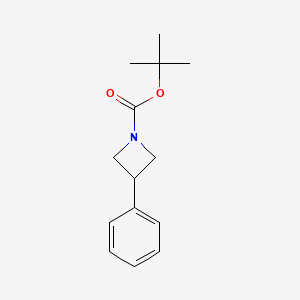
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
